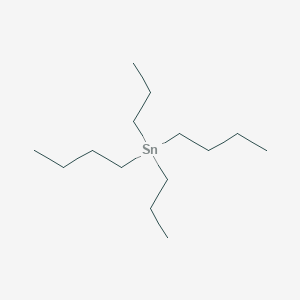
Dibutyl(dipropyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(dipropyl)stannane: is an organotin compound with the molecular formula C14H32Sn . Organotin compounds are characterized by the presence of tin (Sn) bonded to organic groups. These compounds have a wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl(dipropyl)stannane can be synthesized through several methods, including the reaction of tin tetrachloride with butyl and propyl Grignard reagents. The reaction typically involves the following steps:
- Preparation of butyl and propyl Grignard reagents by reacting butyl and propyl bromides with magnesium in anhydrous ether.
- Addition of tin tetrachloride to the Grignard reagents under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Dibutyl(dipropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the butyl or propyl groups are replaced by other organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
Scientific Research Applications
Chemistry: Dibutyl(dipropyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It has shown effectiveness against various bacterial and fungal strains.
Medicine: Research has explored the potential use of this compound in pharmaceuticals, particularly in the development of anticancer drugs. The compound has shown promise in inhibiting certain cancer cell lines.
Industry: In the industrial sector, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).
Mechanism of Action
The mechanism of action of dibutyl(dipropyl)stannane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may disrupt cellular processes by interacting with membrane proteins and other cellular components.
Comparison with Similar Compounds
- Dibutyltin dichloride
- Tributyltin chloride
- Tetrabutyltin
Comparison: Dibutyl(dipropyl)stannane is unique due to its specific combination of butyl and propyl groups, which confer distinct chemical properties compared to other organotin compounds. For example, tributyltin chloride is known for its strong biocidal activity, while this compound may have different reactivity and applications due to its mixed alkyl groups.
Properties
CAS No. |
3634-61-5 |
|---|---|
Molecular Formula |
C14H32Sn |
Molecular Weight |
319.11 g/mol |
IUPAC Name |
dibutyl(dipropyl)stannane |
InChI |
InChI=1S/2C4H9.2C3H7.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*1,3H2,2H3; |
InChI Key |
AYWNWXAILJXROY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCC)(CCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


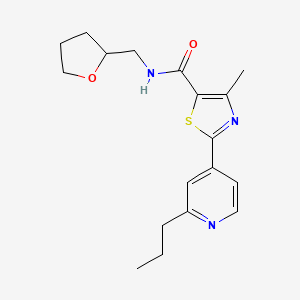
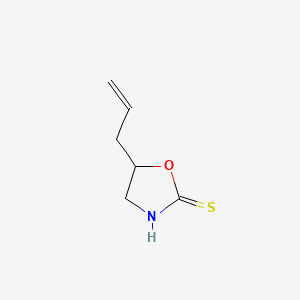
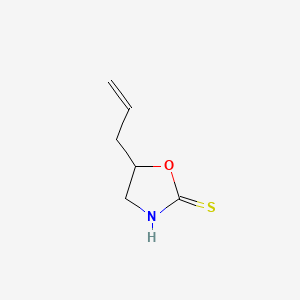
![1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea](/img/structure/B14144387.png)
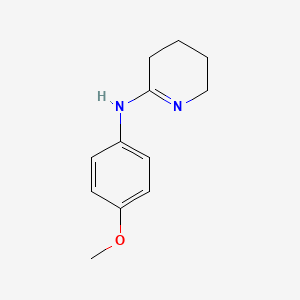
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
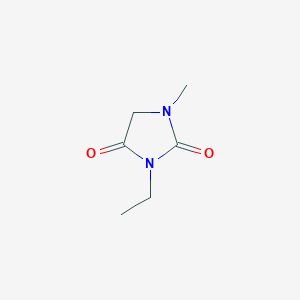

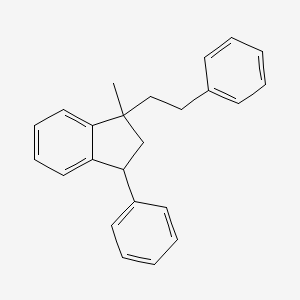

![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
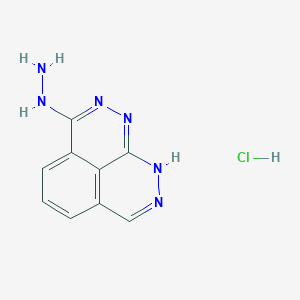
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)
